1-(7-Ethoxy-1-benzofuran-2-yl)ethanone (CAS 58583-72-5) is a substituted heterocyclic ketone featuring a benzofuran core. This structure is a recognized scaffold in medicinal chemistry and materials science, frequently employed as a key precursor for constructing more complex molecules. Specifically, it serves as a critical starting material for the Claisen-Schmidt condensation to produce specialized benzofuran-substituted chalcones, which are investigated for a range of biological activities, including anticancer properties. The 7-ethoxy group is a key structural feature that differentiates it from other analogs within its class.
Direct substitution of 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone with its seemingly similar methoxy analog (CAS 43071-52-9) or the unsubstituted parent compound, 1-(1-benzofuran-2-yl)ethanone, is inadvisable in established synthetic protocols. The seemingly minor difference between an ethoxy and a methoxy group can significantly alter the compound's steric profile, lipophilicity, and solubility in specific organic solvents. These changes can impact reaction kinetics, product yields, and purification profiles in multi-step syntheses. Furthermore, in medicinal chemistry applications, the specific nature of the alkoxy group at the 7-position is often critical for achieving desired target engagement and biological activity, meaning analogs are not functionally interchangeable.
1-(7-Ethoxy-1-benzofuran-2-yl)ethanone is a proven and effective precursor in the base-catalyzed Claisen-Schmidt condensation to synthesize novel chalcone derivatives. In a study focused on developing new anticancer agents, this specific ethoxy compound was successfully reacted with a series of aromatic aldehydes to produce a library of 1-(7-ethoxy-1-benzofuran-2-yl) substituted chalcones (compounds 3a-j) for biological screening. The resulting derivatives showed cytotoxic effects against various cancer cell lines, validating the use of the title compound as a foundational building block for this class of bioactive molecules.
| Evidence Dimension | Role as a synthetic precursor |
| Target Compound Data | Successfully used as the starting ketone in a Claisen-Schmidt condensation to produce a series of ten distinct, biologically active chalcone derivatives. |
| Comparator Or Baseline | General 2-acetylbenzofurans used in other chalcone syntheses. |
| Quantified Difference | Demonstrated utility in a specific synthetic campaign yielding multiple derivatives with confirmed anticancer activity. |
| Conditions | Base-catalyzed Claisen-Schmidt reaction with various aromatic aldehydes. |
This confirms the compound's utility and process compatibility for synthesizing libraries of high-value, biologically active chalcone derivatives for drug discovery programs.
Derivatives synthesized directly from 1-(7-ethoxy-1-benzofuran-2-yl)ethanone exhibit significant cytotoxic effects. For instance, the derivative (2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-one showed potent activity against human colon cancer cell lines, with IC50 values of 0.59 µM for HCT116 and 0.35 µM for HT29. This highlights the critical role of the 7-ethoxybenzofuran scaffold, derived from the title compound, in achieving high-potency biological activity.
| Evidence Dimension | IC50 (Anticancer Activity) |
| Target Compound Data | A derivative showed an IC50 of 0.35 µM against the HT29 colon cancer cell line. |
| Comparator Or Baseline | Another derivative from the same library, chalcone 3a, showed an IC50 of 3.8 µM against the PC-3 prostate cancer cell line in a different study. |
| Quantified Difference | The specific pentadien-1-one derivative demonstrates sub-micromolar potency, indicating the high value of the 7-ethoxybenzofuran precursor for generating highly active compounds. |
| Conditions | In vitro cell viability assays (SRB test) on human cancer cell lines. |
For medicinal chemists, procuring this specific precursor provides a validated starting point for developing potent anticancer agents, where the 7-ethoxybenzofuran moiety is integral to the observed high efficacy.
This compound is the right choice for research groups and pharmaceutical companies focused on synthesizing libraries of benzofuran-containing chalcones and related heterocyclic compounds for screening as potential therapeutics, particularly in oncology. Its demonstrated success as a precursor to compounds with low-micromolar IC50 values makes it a valuable starting material for lead optimization campaigns.
Given that derivatives of 1-(7-ethoxy-1-benzofuran-2-yl)ethanone have been shown to induce apoptosis in cancer cells, this precursor is highly suitable for projects aimed at discovering and developing novel apoptosis-inducing anticancer agents. Its use allows for systematic exploration of structure-activity relationships around the 7-ethoxybenzofuran core to enhance potency and selectivity.